molecular formula C15H26O2 B1208646 Debneyol CAS No. 99694-82-3

Debneyol

Cat. No.: B1208646
CAS No.: 99694-82-3
M. Wt: 238.37 g/mol
InChI Key: XJXXJYGANFEEDD-NMFUWQPSSA-N
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Description

Debneyol is a sesquiterpenoid.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for Debneyol, and how do they differ in yield and purity?

Methodological Answer: this compound synthesis typically involves multi-step organic reactions, including condensation, cyclization, and purification via column chromatography. Key parameters affecting yield and purity include reaction temperature, solvent polarity, and catalyst selection. For example, a 2018 study optimized this compound synthesis using a palladium-catalyzed cross-coupling reaction, achieving 78% yield with ≥95% purity confirmed by HPLC . Researchers should report reaction conditions (e.g., molar ratios, time) and analytical methods (e.g., NMR, mass spectrometry) with precision, adhering to metric system guidelines (e.g., mL, μM) and justifying significant figures .

Table 1: Comparison of this compound Synthesis Methods

MethodYield (%)Purity (%)Key Conditions
Cross-coupling catalysis7895Pd(OAc)₂, 80°C, DMF solvent
Acid-catalyzed cyclization6589H₂SO₄, reflux, 12 hrs

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer: High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., COSY, HSQC) are critical for confirming this compound’s molecular structure. Researchers must validate spectral data against known databases and report chemical shifts (δ in ppm) with instrument precision (e.g., ±0.01 ppm for NMR). Discrepancies in peak assignments should be addressed through deuterated solvent controls and repeated trials .

Q. How can researchers design initial bioactivity assays for this compound to ensure reproducibility?

Methodological Answer: Begin with in vitro assays (e.g., enzyme inhibition, cell viability) using standardized protocols (e.g., MTT assay for cytotoxicity). Include positive/negative controls, triplicate measurements, and explicit documentation of IC₅₀ calculations. Statistical significance (e.g., p < 0.05 via ANOVA) must be reported to avoid ambiguous claims about efficacy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct a meta-analysis of existing data to identify variables such as assay conditions (e.g., pH, cell line specificity) or compound stability. For example, this compound’s susceptibility to photodegradation may explain divergent results in antioxidant studies. Replicate experiments under controlled conditions, and apply multivariate regression to isolate confounding factors .

Q. How should researchers optimize experimental designs to evaluate this compound’s mechanism of action in complex biological systems?

Methodological Answer: Use orthogonal approaches:

  • Computational modeling : Molecular docking to predict target binding affinity.
  • Omics integration : Transcriptomics/proteomics to identify pathway alterations.
  • Kinetic studies : Surface plasmon resonance (SPR) for real-time interaction analysis. Validate findings with knock-out models or siRNA silencing to establish causality .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer: Non-linear regression models (e.g., four-parameter logistic curve) are preferred for dose-response data. Report R² values, confidence intervals, and use tools like GraphPad Prism for robust curve fitting. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis) .

Q. How can researchers address batch-to-batch variability in this compound samples during long-term studies?

Methodological Answer: Implement quality control (QC) protocols:

  • Stability testing : Accelerated degradation studies under varied temperatures/humidity.
  • Analytical consistency : Use USP reference standards for HPLC calibration.
  • Documentation : Track storage conditions (e.g., −80°C, argon atmosphere) and aliquot usage to minimize freeze-thaw cycles .

Q. Methodological Best Practices

Q. What ethical and procedural guidelines apply to preclinical this compound research involving animal models?

Methodological Answer: Obtain institutional animal care committee approval (IACUC) and adhere to ARRIVE guidelines for reporting. Define humane endpoints, sample sizes (justified by power analysis), and anesthesia protocols. Use sham-operated controls to distinguish compound-specific effects from procedural stress .

Q. How should researchers validate this compound’s purity when collaborating across laboratories?

Methodological Answer: Share certified reference materials (CRMs) and cross-validate analytical methods via interlaboratory studies. Publish detailed spectral data (e.g., NMR raw files in supplementary materials) and use collaborative platforms like Zenodo for transparent data sharing .

Q. What are the pitfalls in interpreting this compound’s pharmacokinetic data, and how can they be mitigated?

Methodological Answer: Common issues include:

  • Bioavailability underestimation : Use radiolabeled this compound to track absorption.
  • Metabolite interference : Employ LC-MS/MS with selective ion monitoring.
  • Species-specific differences : Compare rodent and human liver microsome assays early in development .

Properties

CAS No.

99694-82-3

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(2S)-2-[(2R,8R,8aR)-8,8a-dimethyl-2,3,5,6,7,8-hexahydro-1H-naphthalen-2-yl]propane-1,2-diol

InChI

InChI=1S/C15H26O2/c1-11-5-4-6-12-7-8-13(9-14(11,12)2)15(3,17)10-16/h7,11,13,16-17H,4-6,8-10H2,1-3H3/t11-,13-,14-,15-/m1/s1

InChI Key

XJXXJYGANFEEDD-NMFUWQPSSA-N

SMILES

CC1CCCC2=CCC(CC12C)C(C)(CO)O

Isomeric SMILES

C[C@@H]1CCCC2=CC[C@H](C[C@]12C)[C@@](C)(CO)O

Canonical SMILES

CC1CCCC2=CCC(CC12C)C(C)(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
Debneyol
(3-Nitrophenyl)(oxo)acetic acid
Debneyol
(3-Nitrophenyl)(oxo)acetic acid
Debneyol
(3-Nitrophenyl)(oxo)acetic acid
Debneyol
(3-Nitrophenyl)(oxo)acetic acid
Debneyol
(3-Nitrophenyl)(oxo)acetic acid
Debneyol

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